Cas no 58871-08-2 ((5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol)
58871-08-2 structure
Product Name:(5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol
CAS No:58871-08-2
MF:C13H16O4
MW:236.263744354248
CID:1614833
PubChem ID:121237460
Update Time:2024-11-04
(5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol Chemical and Physical Properties
Names and Identifiers
-
- (5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol
- 3-O-Benzyl-D-glucal, 97%
- D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-3-O-(phenylmethyl)-
- 1,5-Anhydro-2-deoxy-3-O-(phenylmethyl)-D-arabino-hex-1-enitol
- 58871-08-2
- (2R,3S,4R)-4-(BENZYLOXY)-2-(HYDROXYMETHYL)-3,4-DIHYDRO-2H-PYRAN-3-OL
- DTXSID401180118
- starbld0010302
-
- MDL: MFCD22989009
- Inchi: 1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1
- InChI Key: LKEBLOVVXQGUNK-UPJWGTAASA-N
- SMILES: C1O[C@H](CO)[C@@H](O)[C@H](OCC2=CC=CC=C2)C=1
Computed Properties
- Exact Mass: 236.10485899g/mol
- Monoisotopic Mass: 236.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 58.9Ų
(5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
58871-08-2 ((5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent